While there isn't specific information available regarding the synthesis of 7-Azaspiro[3.5]nonan-2-ol hydrochloride itself within the provided literature, it's important to note that its derivatives can be synthesized through various multi-step reactions. For instance, the synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide, a compound containing the 7-Azaspiro[3.5]nonan-2-ol hydrochloride moiety, involves multiple steps, including reacting a quinazoline derivative with an appropriately substituted 7-methyl-7-azaspiro[3.5]nonan-2-ol. []
The molecule exhibits a characteristic spirocyclic structure, with a piperidine ring and a cyclopentane ring sharing a single spiro carbon atom. The presence of a hydroxyl group at the 2-position of the cyclopentane ring, along with the hydrochloride salt form of the tertiary amine within the piperidine ring, contributes to the specific physicochemical properties and potential reactivity of this compound. []
Although the provided literature doesn't delve into the specific reactions involving 7-Azaspiro[3.5]nonan-2-ol hydrochloride, its derivatives undergo various chemical transformations. One notable example is the reaction of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide, highlighting its potential as a versatile building block in organic synthesis. []
7-Azaspiro[3.5]nonan-2-ol hydrochloride derivatives, particularly those incorporating the 7-methyl-7-azaspiro[3.5]nonan-2-yl moiety, demonstrate significant potential in pharmaceutical research. One notable application is in developing novel μ‐opioid receptor antagonists, as exemplified by LTC-274. [] This compound exhibits minimal inverse agonist activity, making it a promising lead compound for developing a true μ‐opioid receptor neutral antagonist. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2